molecular formula C6H8F3NO2 B588296 N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide CAS No. 129660-27-1

N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide

Cat. No.: B588296
CAS No.: 129660-27-1
M. Wt: 183.13
InChI Key: CYOUGROTSGVHFL-UHFFFAOYSA-N
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Description

N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide is an organic compound with the molecular formula C6H8F3NO2 It is characterized by the presence of a trifluoromethyl group, a ketone, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide typically involves the reaction of 4,4,4-trifluoro-3-oxobutanoic acid with acetamide under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of 4,4,4-trifluoro-3-oxobutanoic acid.

    Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the trifluoromethyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The ketone and amide groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4,4,4-Trifluoro-3-oxo-1-phenyl-2-butanyl)acetamide: Similar structure but with a phenyl group, which may alter its chemical and biological properties.

    4,4,4-Trifluoro-3-oxobutanoic acid: Lacks the acetamide group, making it less versatile in certain applications.

Uniqueness

N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide is unique due to the combination of the trifluoromethyl group, ketone, and acetamide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

129660-27-1

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13

IUPAC Name

N-(4,4,4-trifluoro-3-oxobutan-2-yl)acetamide

InChI

InChI=1S/C6H8F3NO2/c1-3(10-4(2)11)5(12)6(7,8)9/h3H,1-2H3,(H,10,11)

InChI Key

CYOUGROTSGVHFL-UHFFFAOYSA-N

SMILES

CC(C(=O)C(F)(F)F)NC(=O)C

Synonyms

Acetamide, N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-

Origin of Product

United States

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